1,2,4-Benzotriazin-3-amine 1,4-dioxide (tirapazamine, TPZ) is a heterocyclic aromatic compound classified as a bioreductive hypoxic cytotoxin. [, , ] This means its cytotoxic activity is enhanced under low oxygen conditions (hypoxia), a characteristic commonly found in solid tumors. [, , ] TPZ has garnered significant interest in the field of oncology as a potential anticancer agent, particularly due to its selective toxicity towards hypoxic tumor cells. [, , ]
TPZ acts as a prodrug, requiring bioreduction within cells to become activated. [, , ] This reduction process is more efficient under hypoxic conditions, leading to the selective toxicity towards hypoxic cells. [, , ] The one-electron reduction of TPZ generates a radical anion, which is relatively stable but can undergo further reduction or react with cellular components. [, , ] Under hypoxia, the radical anion persists longer and can cause DNA damage, ultimately leading to cell death. [, , ] The exact mechanisms of DNA damage are still being investigated but are thought to involve the formation of DNA radicals and strand breaks. [, ]
Extensive research has explored the structure-activity relationships (SAR) of TPZ to develop analogues with improved pharmacological properties. [, ] Modifying the substituents on the benzotriazine ring system can significantly impact the compound's solubility, reduction potential, and cytotoxic activity. [] For example, introducing electron-withdrawing groups generally increases the reduction potential and enhances aerobic toxicity. [] Conversely, weakly electron-donating substituents tend to result in higher HCR values. [] The position of the substituent on the ring also plays a crucial role in determining the overall activity profile. []
The unique mechanism of action and selective toxicity towards hypoxic cells make TPZ a promising candidate for anticancer therapies. [, , ] Preclinical studies have demonstrated its efficacy in various tumor models, both as a single agent and in combination with other treatments like radiotherapy and chemotherapy. [, , ] TPZ has progressed to Phase II/III clinical trials for treating various cancers, including head and neck cancer and cervical cancer. [, ]
Despite its potential, TPZ faces challenges, including limited solubility and potential for off-target toxicity. [, ] Future research aims to address these limitations by:
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5